molecular formula C18H12ClF3N2OS B509894 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile CAS No. 625377-46-0

2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B509894
CAS No.: 625377-46-0
M. Wt: 396.8g/mol
InChI Key: ZRFKHUDWVDLYAO-UHFFFAOYSA-N
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Description

This compound (CAS: 685109-30-2) is a nicotinonitrile derivative featuring a pyridine core substituted with:

  • A cyclopropyl group at position 6,
  • A trifluoromethyl group at position 4,
  • A sulfanyl linkage to a 2-(4-chlorophenyl)-2-oxoethyl moiety at position 2.

Its molecular formula is C₁₉H₁₄ClF₃N₂OS, with a calculated molar mass of 422.84 g/mol. The structural complexity arises from the combination of electron-withdrawing (Cl, CF₃) and sterically demanding (cyclopropyl) groups, which influence its physicochemical and biological properties .

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-cyclopropyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF3N2OS/c19-12-5-3-11(4-6-12)16(25)9-26-17-13(8-23)14(18(20,21)22)7-15(24-17)10-1-2-10/h3-7,10H,1-2,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFKHUDWVDLYAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The synthesis begins with the preparation of the 4-chlorophenyl intermediate through a Friedel-Crafts acylation reaction.

    Introduction of the Sulfanyl Group:

    Cyclopropylation: The cyclopropyl group is introduced using a cyclopropanation reaction, often involving diazo compounds.

    Formation of the Nicotinonitrile Core: The final step involves the formation of the nicotinonitrile core through a condensation reaction with appropriate nitrile precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of derivatives related to this compound. For instance, related compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Potential

Research has indicated that compounds with similar structural motifs exhibit anticancer activities. A study demonstrated the efficacy of related compounds in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Material Science Applications

The unique structural features of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile also make it a candidate for applications in material science, particularly in the development of organic semiconductors and photovoltaic materials due to its electronic properties .

Case Studies

  • Antibacterial Screening : A series of derivatives were synthesized and screened for antibacterial activity against various pathogens. Compounds bearing similar functional groups demonstrated significant inhibition zones in agar diffusion tests, indicating potential for further development as antibacterial agents .
  • Anticancer Evaluations : In vitro studies assessed the cytotoxic effects of this compound on several cancer cell lines, revealing promising results that warrant further investigation into its mechanism of action and potential therapeutic uses .

Mechanism of Action

The mechanism of action of 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(4-Chlorophenyl)-2-(ethylsulfanyl)-6-(4-methylphenyl)nicotinonitrile (CAS: 332911-11-2)

  • Molecular formula : C₂₁H₁₇ClN₂S
  • Molar mass : 364.89 g/mol
  • Key differences :
    • Position 4: 4-chlorophenyl (vs. trifluoromethyl in the target compound).
    • Position 6: 4-methylphenyl (vs. cyclopropyl).
    • Position 2: Ethylsulfanyl (vs. 4-chlorophenyl-2-oxoethyl-sulfanyl).
  • Implications :
    • The trifluoromethyl group in the target compound enhances electrophilicity and metabolic stability compared to the 4-chlorophenyl group in this analog.
    • The cyclopropyl group at position 6 likely increases lipophilicity (logP) compared to the 4-methylphenyl substituent, affecting membrane permeability .

2-(Ethylsulfanyl)-6-(4-methylphenyl)-4-phenylnicotinonitrile (CAS: 443740-49-6)

  • Molecular formula : C₂₁H₁₈N₂S
  • Molar mass : 330.45 g/mol
  • Key differences :
    • Position 4: Phenyl group (vs. trifluoromethyl).
    • Position 6: 4-methylphenyl (vs. cyclopropyl).
    • Position 2: Ethylsulfanyl (simpler substituent).
  • The trifluoromethyl group in the target compound may enhance binding affinity to hydrophobic enzyme pockets compared to phenyl .

Functional Group Analysis and Bioactivity

Sulfanyl Linkages

  • The 2-oxoethyl-sulfanyl group in the target compound introduces a ketone moiety, enabling hydrogen bonding with biological targets (e.g., kinases or proteases).
  • In contrast, ethylsulfanyl groups in analogs (e.g., CAS 332911-11-2) lack this capacity, reducing target engagement specificity .

Trifluoromethyl vs. Chlorophenyl

  • The CF₃ group in the target compound contributes to:
    • Enhanced metabolic stability due to resistance to oxidative degradation.
    • Increased electron-withdrawing effects, polarizing the pyridine ring for nucleophilic interactions.
  • 4-Chlorophenyl in analogs (e.g., CAS 332911-11-2) offers steric bulk but less electronic modulation .

Cyclopropyl vs. Aromatic Substituents

  • 4-Methylphenyl or phenyl groups in analogs provide planar aromatic interactions but lack steric constraint .

Solubility and logP

  • The target compound’s logP (estimated ~3.8) is higher than analogs due to CF₃ and cyclopropyl groups, favoring lipid bilayer penetration but limiting aqueous solubility.
  • Analogs with ethylsulfanyl and methylphenyl groups (e.g., CAS 332911-11-2, logP ~3.2) exhibit slightly improved solubility .

Biological Activity

The compound 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile , with CAS number 625377-46-0, is a member of the nicotinonitrile family. Its unique structure incorporates a trifluoromethyl group and a cyclopropyl moiety, which may contribute to its biological activity. This article reviews the biological activity of this compound based on diverse research findings, including in vitro and in vivo studies, and highlights its potential therapeutic applications.

  • Molecular Formula : C18H12ClF3N2OS
  • Molecular Weight : 396.81 g/mol
  • IUPAC Name : this compound

Structure

The molecular structure of the compound can be represented as follows:

C18H12ClF3N2S\text{C}_{18}\text{H}_{12}\text{Cl}\text{F}_3\text{N}_2\text{S}

Anticancer Potential

The potential anticancer activity of nicotinonitriles has been a focus of research due to their ability to inhibit specific kinases involved in tumor progression. For example, compounds structurally related to this compound have been studied for their effects on c-KIT kinase inhibition, which is critical in certain cancers such as gastrointestinal stromal tumors (GISTs) . In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve mitochondrial disruption and caspase activation.

Case Studies

  • In Vitro Studies :
    • A study conducted on derivatives of nicotinonitriles indicated that those with similar structural features to our compound exhibited significant cytotoxicity against various cancer cell lines. The IC50 values ranged from 5 to 20 µM, indicating potent activity .
  • In Vivo Efficacy :
    • An animal model study demonstrated that a related compound significantly suppressed tumor growth in mice bearing xenografts of human cancer cells. The treated group showed a marked reduction in tumor size compared to controls, alongside minimal toxicity as assessed by blood biochemical parameters .

The proposed mechanism for the biological activity of this compound involves interactions with cellular signaling pathways that regulate apoptosis and cell proliferation. The presence of the trifluoromethyl group may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialSignificant activity against resistant bacteria
AnticancerInduces apoptosis in cancer cell lines
In Vivo EfficacyTumor growth suppression in animal models
MechanismPotential mitochondrial disruption

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